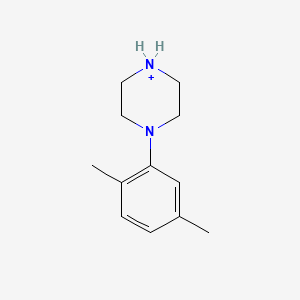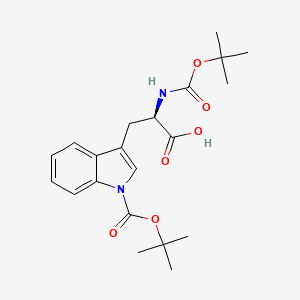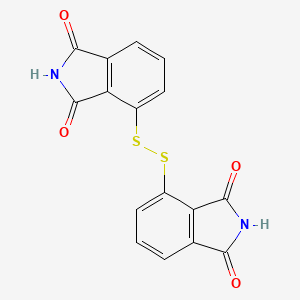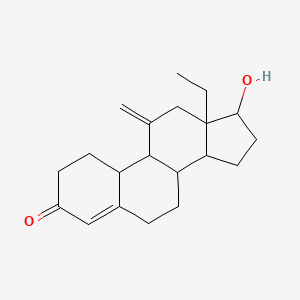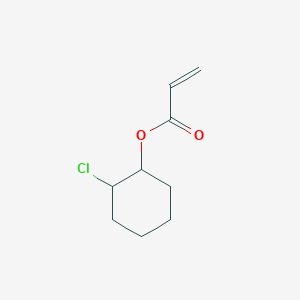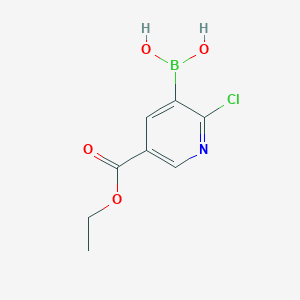
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C8H9BClNO4. It is a derivative of pyridine, featuring a boronic acid group and a chloro substituent. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid can be achieved through several methods:
Metal-Halogen Exchange: This involves the reaction of the corresponding pyridinyl halides with trialkylborates.
Directed Ortho-Metallation (DoM): This method uses the metal-hydrogen exchange of substituted pyridine followed by borylation with trialkylborates.
Palladium-Catalyzed Cross Coupling: Halopyridines are coupled with tetraalkoxydiboron or dialkoxyhydroborane in the presence of a palladium catalyst.
C-H or C-F Bond Activation: This involves iridium- or rhodium-catalyzed activation followed by borylation.
[4+2] Cycloaddition: This method involves cycloaddition reactions to form the desired boronic acid.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form alcohols or other oxygen-containing functional groups.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The primary mechanism of action for (2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid involves its role as a boron-containing reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the chloro substituent, which enhances the reactivity of the pyridine ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinylboronic Acid: Another pyridine derivative with a boronic acid group.
2,5-Dichloropyridine: A pyridine derivative with two chloro substituents.
Pinacol Boronic Esters: Boronic acid derivatives used in similar coupling reactions.
Uniqueness
(2-Chloro-5-(ethoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The ethoxycarbonyl group enhances solubility and the chloro substituent increases the reactivity of the pyridine ring, making it a versatile reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H9BClNO4 |
|---|---|
Poids moléculaire |
229.43 g/mol |
Nom IUPAC |
(2-chloro-5-ethoxycarbonylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H9BClNO4/c1-2-15-8(12)5-3-6(9(13)14)7(10)11-4-5/h3-4,13-14H,2H2,1H3 |
Clé InChI |
ZWWQZOWIKLFKCX-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CN=C1Cl)C(=O)OCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2S)-3,3-dimethyl-4,4,7-trioxo-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carbonyl]oxymethyl (2S)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13404420.png)
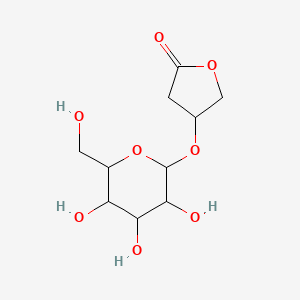
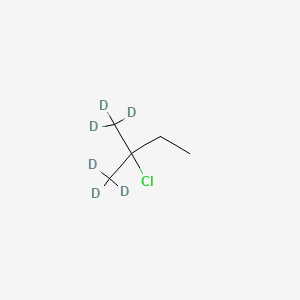
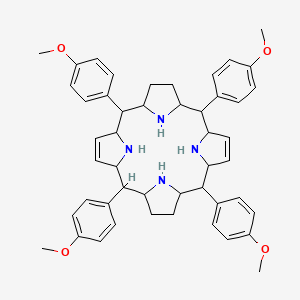

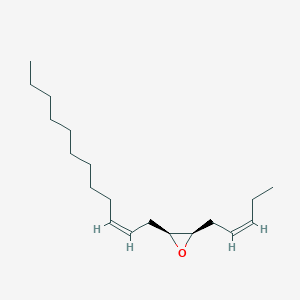
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13404454.png)
